3-Methoxy-1H-indazole-7-carbonitrile
Description
3-Methoxy-1H-indazole-7-carbonitrile (CAS 133841-07-3) is an indazole derivative featuring a methoxy (-OCH₃) group at position 3 and a cyano (-CN) group at position 7. Its molecular formula is C₉H₇N₃O, with a molar mass of 173.17 g/mol .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-methoxy-1H-indazole-7-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-9-7-4-2-3-6(5-10)8(7)11-12-9/h2-4H,1H3,(H,11,12) |
InChI Key |
HIFROVHHCBRWRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C(C=CC=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-indazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable catalyst to yield the indazole core
Industrial Production Methods: Industrial production of 3-Methoxy-1H-indazole-7-carbonitrile may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1H-indazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 3-methoxy-1H-indazole-7-carboxylic acid.
Reduction: Formation of 3-methoxy-1H-indazole-7-amine.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-1H-indazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The carboxylic acid derivative (3-phenyl-1H-indazole-7-carboxylic acid) exhibits higher aqueous solubility compared to cyano-substituted analogs due to its ionizable -COOH group .
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